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Compound Name: Velaresol

Cat. No.: B1683481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Velaresol is a discontinued drug candidate formerly under development by GSK

Plc for neoplasms and digestive system disorders. This document compiles available technical

information on protein kinase CK2 inhibition, drawing from data on related compounds and

general methodologies, to provide a comprehensive overview in the context of Velaresol's
development.

Introduction to Protein Kinase CK2 and Its Role in
Oncology
Protein kinase CK2 is a highly conserved serine/threonine kinase that is ubiquitously

expressed in eukaryotic cells.[1] It plays a crucial role in a wide array of cellular processes,

including cell growth, proliferation, survival, and apoptosis.[1][2] CK2 is a constitutively active

enzyme, typically found as a tetrameric holoenzyme composed of two catalytic subunits (α

and/or α') and two regulatory (β) subunits.[1][2] The catalytic subunits possess the ATP-binding

site, which is the primary target for small molecule inhibitors.[1]

Dysregulation of CK2 activity is frequently observed in a variety of human cancers, including

breast, prostate, and lung cancer, as well as hematological malignancies.[1] Elevated CK2

levels often correlate with poor prognosis. The kinase promotes tumorigenesis by

phosphorylating a vast number of substrates involved in key oncogenic signaling pathways,

thereby enhancing cell proliferation, suppressing apoptosis (programmed cell death), and
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promoting angiogenesis (the formation of new blood vessels that supply tumors).[1] This

central role in sustaining multiple hallmarks of cancer has made CK2 an attractive target for

therapeutic intervention.

Velaresol and the Pursuit of CK2 Inhibition
Velaresol was a drug candidate under development by GSK Plc, targeting neoplasms. While

its development has been discontinued, it is associated with the exploration of novel CK2

inhibitors.[3] Research in this area has led to the investigation of various chemical scaffolds,

including dibenzofuran-based compounds, as potent and selective CK2 inhibitors.

Mechanism of Action
Most small molecule CK2 inhibitors, including those related to Velaresol's development

program, function as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket on the

catalytic α subunit of CK2, preventing the binding of ATP and subsequent phosphorylation of

CK2 substrates.[1] This inhibition disrupts the downstream signaling cascades that are

dependent on CK2 activity, ultimately leading to anti-proliferative and pro-apoptotic effects in

cancer cells.

Quantitative Data on Related CK2 Inhibitors
While specific quantitative data for Velaresol is not publicly available, the following table

summarizes the inhibitory activities of representative dibenzofuran-based CK2 inhibitors and

the well-characterized CK2 inhibitor, CX-4945 (Silmitasertib), for comparative purposes.

Compound Target Assay Type IC50 (nM) Ki (nM) Reference

Dibenzofuran

Derivative

12b

CK2
in vitro kinase

assay
5.8 N/A [3]

Dibenzofuran

Derivative

12c

CK2
in vitro kinase

assay
5.8 N/A [3]

CX-4945

(Silmitasertib)
CK2α

Biochemical

Kinase Assay
1 0.38
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N/A: Not Available

Key Signaling Pathways Modulated by CK2
Inhibition
Inhibition of CK2 by compounds such as those investigated in the Velaresol program is

expected to impact several critical cancer-related signaling pathways.

PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.

CK2 directly phosphorylates and activates Akt, a key component of this pathway. Inhibition of

CK2, for instance by CX-4945, has been shown to suppress the phosphorylation of Akt, leading

to the attenuation of this pro-survival signaling cascade.
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Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a CK2

inhibitor like Velaresol.

Wnt/β-catenin Pathway
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The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue

homeostasis, and its aberrant activation is a hallmark of many cancers. CK2 can phosphorylate

β-catenin, leading to its stabilization and accumulation in the nucleus, where it acts as a

transcription factor for pro-proliferative genes. CK2 inhibition is expected to destabilize β-

catenin and suppress Wnt signaling.
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Figure 2: The Wnt/β-catenin signaling pathway illustrating the stabilizing role of CK2 and the

point of inhibition.

Experimental Protocols
The following sections detail standardized protocols for key experiments used to characterize

CK2 inhibitors.

CK2 Kinase Assay
This assay is designed to measure the enzymatic activity of CK2 and the inhibitory potential of

a test compound.

Objective: To determine the IC50 value of a CK2 inhibitor.

Materials:

Recombinant human CK2α

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

ATP (Adenosine Triphosphate)

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM DTT)

Test compound (e.g., Velaresol) dissolved in DMSO

ADP-Glo™ Kinase Assay kit (Promega) or similar

96-well plates

Plate reader capable of luminescence detection

Procedure:

Prepare serial dilutions of the test compound in kinase buffer.
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In a 96-well plate, add the kinase buffer, the CK2 enzyme, and the peptide substrate.

Add the diluted test compound or DMSO (vehicle control) to the respective wells.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit as per the manufacturer's instructions.

The luminescent signal is proportional to the amount of ADP generated and inversely

proportional to the inhibitory activity of the compound.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and

determine the IC50 value using non-linear regression analysis.
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Figure 3: Workflow for a typical in vitro CK2 kinase inhibition assay.

Cell Viability Assay
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This assay assesses the effect of a CK2 inhibitor on the proliferation and viability of cancer

cells.

Objective: To determine the EC50 value of a CK2 inhibitor in a cell-based assay.

Materials:

Cancer cell line of interest (e.g., prostate, breast, lung)

Complete cell culture medium

Test compound (e.g., Velaresol) dissolved in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

(e.g., CellTiter-Glo®)

96-well cell culture plates

Spectrophotometer or luminometer

Procedure:

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere

overnight.

Prepare serial dilutions of the test compound in complete cell culture medium.

Remove the existing medium from the cells and add the medium containing the various

concentrations of the test compound or DMSO (vehicle control).

Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere

with 5% CO2.

Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals.

Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
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Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

The absorbance is proportional to the number of viable cells.

Calculate the percentage of cell viability relative to the vehicle control and determine the

EC50 value.

In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of a CK2 inhibitor in a living organism.

Objective: To assess the ability of a CK2 inhibitor to inhibit tumor growth in a mouse model.

Materials:

Immunocompromised mice (e.g., athymic nude or SCID mice)

Cancer cell line of interest

Matrigel (optional)

Test compound (e.g., Velaresol) formulated for in vivo administration

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of

the mice.

Monitor the mice for tumor growth.

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment

and control groups.

Administer the test compound or vehicle control to the respective groups according to a

predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal
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injection).

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume

(e.g., Volume = 0.5 x Length x Width²).

Monitor the body weight and overall health of the mice as indicators of toxicity.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight, histology, biomarker analysis).

Compare the tumor growth rates between the treated and control groups to evaluate the

efficacy of the compound.
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Figure 4: General workflow for an in vivo xenograft efficacy study.

Conclusion
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The inhibition of protein kinase CK2 represents a promising strategy for cancer therapy due to

its central role in promoting cell survival and proliferation across a wide range of malignancies.

While the development of Velaresol has been discontinued, the underlying principle of

targeting CK2 remains a valid and actively pursued area of research. The information

presented in this guide, drawing from data on related compounds and established

methodologies, provides a technical framework for understanding and evaluating CK2

inhibitors in an oncology drug development context. Further research into novel scaffolds and

selective inhibitors continues to hold potential for the development of effective anti-cancer

therapeutics targeting the CK2 pathway.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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